molecular formula C20H14ClN3 B2964951 (E)-N-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)aniline CAS No. 618859-61-3

(E)-N-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)aniline

Cat. No.: B2964951
CAS No.: 618859-61-3
M. Wt: 331.8
InChI Key: UWEGSYVPEZPATE-HYARGMPZSA-N
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Description

(E)-N-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)aniline is a nitrogen-containing heterocyclic compound. This compound is characterized by the presence of an imidazo[1,5-a]pyridine ring system, which is fused with a chlorophenyl group and an aniline moiety. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)aniline typically involves the condensation of 2-chlorobenzaldehyde with 3-aminoimidazo[1,5-a]pyridine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(E)-N-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

(E)-N-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biological probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-((3-(2-fluorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)aniline
  • (E)-N-((3-(2-bromophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)aniline
  • (E)-N-((3-(2-iodophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)aniline

Uniqueness

(E)-N-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)aniline is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. These properties influence the compound’s reactivity and interactions with molecular targets, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

1-[3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl]-N-phenylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3/c21-17-11-5-4-10-16(17)20-23-18(19-12-6-7-13-24(19)20)14-22-15-8-2-1-3-9-15/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWEGSYVPEZPATE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=CC2=C3C=CC=CN3C(=N2)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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